N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide
Descripción
BenchChem offers high-quality N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-8-20-12-5-6-14(13(16)9-12)18-15(19)11-4-3-7-17-10-11/h3-7,9-10H,2,8,16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVXPPQOIGADHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolic stability of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide in human liver microsomes
Title: Metabolic Stability of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide in Human Liver Microsomes: A Mechanistic and Methodological Guide
Executive Summary
N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide represents a highly specific chemotype characterized by a pyridine-3-carboxamide (nicotinamide) moiety linked to an ortho-aminoanilide core with a para-propoxy substitution. The ortho-aminoanilide motif is a well-documented zinc-binding group (ZBG) utilized in the design of Class I-selective Histone Deacetylase (HDAC) inhibitors[1]. During preclinical lead optimization, determining the metabolic stability of such compounds in human liver microsomes (HLM) is a critical gateway to predicting in vivo hepatic clearance ( CLH ) and establishing human dosing regimens[2].
Mechanistic Causality of Metabolism: The O-Dealkylation Vulnerability
While the ortho-aminoanilide core provides target selectivity for HDAC enzymes, the 4-propoxy substituent introduces a distinct metabolic liability. In the hepatic environment, this ether linkage is highly susceptible to cytochrome P450 (CYP)-mediated O-dealkylation.
The causality of this degradation is rooted in the CYP450 catalytic cycle. The reaction is initiated by the highly reactive ferryl-oxo species (Compound I) of the CYP enzyme, which performs a hydrogen atom abstraction from the α -carbon of the propoxy chain[3]. This abstraction generates a transient alkyl radical that rapidly undergoes an oxygen rebound mechanism, forming an unstable hemiacetal intermediate[4]. The hemiacetal spontaneously collapses to yield the corresponding phenol—N-(2-amino-4-hydroxyphenyl)pyridine-3-carboxamide—and propanal.
Caption: CYP450-mediated O-dealkylation catalytic cycle via hydrogen abstraction and oxygen rebound.
Self-Validating Experimental Protocol: HLM Assay
To accurately quantify this metabolic degradation, the HLM assay must be engineered as a self-validating system. Every parameter is chosen to isolate CYP-mediated intrinsic clearance from experimental artifacts[5].
Causality of Assay Parameters:
-
Substrate Concentration (1 µM): Maintained strictly below the anticipated Michaelis-Menten constant ( Km ) to ensure first-order linear kinetics, where the rate of metabolism is directly proportional to the remaining compound concentration[6].
-
Protein Concentration (0.5 mg/mL): This specific concentration provides sufficient enzymatic activity to detect turnover while minimizing non-specific microsomal protein binding, which can artificially lower the unbound fraction ( fu,mic ) and skew clearance predictions[2].
-
NADPH Regenerating System: CYP enzymes require a continuous supply of NADPH. Utilizing a regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) prevents cofactor depletion over the 60-minute incubation, ensuring the reaction rate is not artificially limited by cofactor exhaustion[5].
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a master mix containing pooled human liver microsomes (0.5 mg/mL final) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 .
-
Compound Spiking: Add N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide (dissolved in DMSO) to achieve a final assay concentration of 1 µM. Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.
-
System Validation Split: Divide the master mix into two parallel arms: a Test Arm (+NADPH) and a Control Arm (-NADPH). The -NADPH arm is critical for self-validation; it isolates true CYP-mediated metabolism from chemical instability or non-CYP mediated degradation (e.g., amidase activity)[6].
-
Incubation & Sampling: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system to the Test Arm. Aliquot samples at 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Terminate the reaction by transferring aliquots into 3 volumes of ice-cold acetonitrile containing an analytical internal standard (IS). This instantly precipitates the microsomal proteins and halts enzymatic activity.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.
Caption: Self-validating HLM assay workflow isolating CYP-mediated metabolism from chemical instability.
Data Analysis and In Vitro to In Vivo Extrapolation (IVIVE)
The raw LC-MS/MS data is plotted as the natural log of the percentage remaining versus time. The slope of this linear regression yields the elimination rate constant ( kel ), from which the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint,invitro ) are derived.
To predict the in vivo hepatic clearance ( CLH ), the in vitro data must be scaled using physiological parameters. Standard human scaling factors include 32 to 48.8 mg of microsomal protein per gram of liver (commonly standardized to 40 mg/g), and a liver weight of 21.4 to 25.7 g per kg of body weight[2].
The scaled CLint,invivo is then applied to a mathematical model of hepatic disposition, most commonly the Well-Stirred Model (WSM)[7]. It is imperative to note that IVIVE methodologies often underpredict actual in vivo clearance by 3- to 9-fold in human microsomes, a systemic gap that requires careful interpretation during lead optimization[2][7].
Quantitative Data Summary
The following table summarizes the mathematical framework and representative physiological scaling factors used to extrapolate the metabolic stability of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide.
| Parameter | Equation / Value | Description |
| Elimination Rate ( kel ) | −slope of ln(% remaining) vs time | First-order decay constant ( min−1 ) |
| Half-life ( t1/2 ) | 0.693/kel | Time required for 50% compound depletion |
| CLint,invitro | (kel/0.5 mg/mL)×1000 | In vitro intrinsic clearance (µL/min/mg protein) |
| Microsomal Scalar | 40 mg protein / g liver | Physiological scaling factor[2] |
| Liver Weight Scalar | 25.7 g liver / kg body weight | Physiological scaling factor[2] |
| CLint,invivo | CLint,invitro×40×25.7 | Scaled whole-liver intrinsic clearance |
| Hepatic Clearance ( CLH ) | QH+(fu×CLint,invivo)QH×fu×CLint,invivo | Well-Stirred Model (where QH = hepatic blood flow)[7] |
References
- Source: nih.
- Source: merckmillipore.
- Source: optibrium.
- Source: nih.
- Source: mdpi.
- Source: acs.
- Source: evotec.
Sources
- 1. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups | MDPI [mdpi.com]
- 2. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. optibrium.com [optibrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Hepatic Clearance Predictions from In Vitro–In Vivo Extrapolation and the Biopharmaceutics Drug Disposition Classification System - PMC [pmc.ncbi.nlm.nih.gov]
Blood-Brain Barrier (BBB) Permeability of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide: A Preclinical Evaluation Guide
Executive Summary
For neuro-therapeutics—such as Class I Histone Deacetylase (HDAC) inhibitors designed for neuro-epigenetic modulation—crossing the blood-brain barrier (BBB) is a critical go/no-go parameter. N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide (hereafter referred to as N-2A4P-P3C ) is a structurally distinct benzamide-like derivative. It features a pyridine-3-carboxamide cap and a 2-amino-4-propoxyphenyl zinc-binding group.
This whitepaper provides an in-depth, self-validating preclinical workflow to evaluate the BBB permeability of N-2A4P-P3C. By integrating physicochemical profiling, in vitro transcellular models, and in vivo microdialysis, this guide establishes a rigorous framework for determining the compound's true neuro-pharmacokinetic viability.
Structural Drivers of BBB Permeability (The "Why")
Before initiating wet-lab experiments, it is crucial to understand the causality between the molecular structure of N-2A4P-P3C and its predicted BBB behavior. Passive diffusion across the highly lipophilic endothelial tight junctions of the BBB requires a delicate balance of lipophilicity and polarity.
-
Polar Surface Area (PSA): The BBB restricts molecules with a PSA > 90 Ų. N-2A4P-P3C contains a pyridine nitrogen (12.9 Ų), an amide linkage (29.1 Ų), a primary amine (26.0 Ų), and an ether oxygen (9.2 Ų). The total estimated PSA is ~77.2 Ų , placing it well within the optimal range for passive CNS penetration.
-
Lipophilicity (LogP): The pyridine ring reduces overall lipophilicity compared to a standard benzene ring, which prevents the molecule from becoming trapped in the lipid bilayer. However, the addition of the propoxy chain acts as a lipophilic counterbalance, pushing the predicted cLogP into the ideal "Goldilocks" zone (2.0–3.5) for BBB diffusion.
-
Efflux Liability: The primary amine and the basic pyridine nitrogen are classic pharmacophores recognized by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Therefore, while passive diffusion is highly probable, active efflux must be rigorously quantified.
Caption: Workflow for assessing BBB permeability from physicochemical profiling to in vivo PK.
In Vitro Permeability & Efflux Profiling (The "How")
To build a self-validating system, we must decouple passive diffusion from active transport. We achieve this by running a cell-free assay (PAMPA-BBB) in parallel with a cell-based endothelial model (hCMEC/D3).
Protocol 1: High-Throughput PAMPA-BBB Assay
Purpose: To isolate and quantify the rate of passive transcellular diffusion without the confounding variables of active transporters or cellular metabolism [1].
Step-by-Step Methodology:
-
Membrane Preparation: Dissolve Porcine Brain Lipid Extract (PBLE) in a 3:1 mixture of n-hexane and n-dodecane (20 mg/mL). Apply 4 µL of this lipid solution to the PVDF filter membrane of a 96-well donor plate to create the artificial BBB.
-
Donor Solution: Prepare a 50 µM solution of N-2A4P-P3C in phosphate-buffered saline (PBS, pH 7.4) containing 5% DMSO to ensure solubility.
-
Assay Assembly: Add 150 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS (with 5% DMSO) to the acceptor wells. Combine the plates to form a "sandwich."
-
Incubation: Incubate the plate assembly at 37°C for 4 hours without agitation to maintain the unstirred water layer.
-
Quantification: Separate the plates and quantify the concentration of N-2A4P-P3C in both donor and acceptor wells using LC-MS/MS.
-
Self-Validation Controls: Run Verapamil (high permeability, Pe>4.0×10−6 cm/s) and Theophylline (low permeability, Pe<1.0×10−6 cm/s) concurrently.
Protocol 2: hCMEC/D3 Transwell Assay
Purpose: The immortalized human brain microvascular endothelial cell line (hCMEC/D3) retains the expression of human tight junction proteins and key efflux transporters (P-gp, BCRP)[2]. This assay determines the Efflux Ratio (ER).
Step-by-Step Methodology:
-
Cell Seeding: Seed hCMEC/D3 cells onto collagen type I-coated Transwell inserts (0.4 µm pore size) at a density of 5×104 cells/cm². Culture for 5-7 days.
-
Integrity Validation: Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm². Add Lucifer Yellow (LY) to ensure paracellular leakage is < 2%.
-
Apical-to-Basolateral (A-B) Transport: Add 10 µM N-2A4P-P3C to the apical (blood) chamber. Sample the basolateral (brain) chamber at 15, 30, and 60 minutes.
-
Basolateral-to-Apical (B-A) Transport: Add 10 µM N-2A4P-P3C to the basolateral chamber. Sample the apical chamber at identical time points.
-
Data Analysis: Calculate the Apparent Permeability ( Papp ) for both directions. Calculate the Efflux Ratio: ER=Papp(B−A)/Papp(A−B) .
-
Causality Check: If ER > 2.0, N-2A4P-P3C is an efflux substrate. Repeat the assay in the presence of Elacridar (2 µM), a dual P-gp/BCRP inhibitor. If the ER drops to ~1.0, transporter-mediated efflux is confirmed.
Caption: hCMEC/D3 Transwell model illustrating passive diffusion and active efflux mechanisms.
In Vivo Pharmacokinetics: The Ground Truth
Total brain-to-plasma ratios ( Kp,brain ) derived from whole-brain homogenates are notoriously misleading. Highly lipophilic drugs can partition heavily into brain lipids, yielding a high Kp,brain while leaving zero free drug to engage the target.
The authoritative metric for CNS drug development is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain ) , which measures the free drug in the brain interstitial fluid (ISF) relative to free drug in plasma [3].
Protocol 3: Determining Kp,uu,brain via Microdialysis
Step-by-Step Methodology:
-
Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant a microdialysis guide cannula into the rat striatum (coordinates: AP +0.5, ML +3.0, DV -3.0). Allow 24 hours for recovery.
-
Probe Calibration: Insert a microdialysis probe (e.g., CMA 12) and perfuse with artificial cerebrospinal fluid (aCSF) at 1 µL/min. Determine in vivo probe recovery using the retrodialysis method.
-
Dosing & Sampling: Administer N-2A4P-P3C via intravenous (IV) bolus (e.g., 5 mg/kg). Collect brain dialysate and serial blood samples concurrently over 6 hours.
-
Plasma Protein Binding: Determine the unbound fraction in plasma ( fu,plasma ) using equilibrium dialysis against PBS for 4 hours at 37°C.
-
Calculation: Quantify N-2A4P-P3C via LC-MS/MS. Calculate the Area Under the Curve (AUC) for unbound brain ISF and unbound plasma.
Kp,uu,brain=AUCu,plasmaAUCu,brain
Quantitative Data Synthesis & Target Thresholds
To interpret the experimental data for N-2A4P-P3C, compare the empirical results against the established industry thresholds for CNS-active compounds summarized in the table below:
| Parameter | Assay / Calculation Method | Target Threshold for CNS Penetration | Expected Profile for N-2A4P-P3C |
| PSA | In silico calculation | < 90 Ų | ~77.2 Ų (Favorable) |
| cLogP | In silico calculation | 2.0 – 3.5 | ~2.8 (Favorable) |
| Pe | PAMPA-BBB (In vitro) | > 4.0×10−6 cm/s | High (Driven by propoxy lipophilicity) |
| Efflux Ratio (ER) | hCMEC/D3 Transwell | < 2.0 | Borderline/High (Amine/Pyridine risk) |
| Kp,uu,brain | Microdialysis (In vivo) | > 0.3 | TBD (Dependent on in vivo efflux) |
Conclusion: N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide possesses excellent physicochemical properties for passive BBB diffusion. The primary hurdle for its neuro-therapeutic viability will be overcoming potential P-gp/BCRP mediated efflux. If the in vivo Kp,uu,brain falls below 0.3, structural optimization (e.g., shielding the primary amine or modifying the pyridine ring) will be required.
References
-
Title: High throughput artificial membrane permeability assay for blood-brain barrier. Source: European Journal of Medicinal Chemistry (2003). URL: [Link]
-
Title: The hCMEC/D3 cell line as a model of the human blood brain barrier. Source: Fluids and Barriers of the CNS (2013). URL: [Link]
-
Title: Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Source: Pharmaceutical Research (2022). URL: [Link]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide
Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.
Scientific Rationale & Analyte Profiling
The quantification of complex, multi-functional active pharmaceutical ingredients (APIs) requires a first-principles approach to chromatographic method development. The target analyte, N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide , presents specific physicochemical challenges that dictate the analytical strategy:
-
Dual Basic Centers: The molecule contains a pyridine ring (estimated pKa≈5.2 ) and a primary aniline-like amine (estimated pKa≈4.5 ). At near-neutral pH, these basic nitrogens are partially ionized.
-
Silanol Interactions: Uncapped residual silanols ( Si-OH ) on standard silica stationary phases are acidic. If the mobile phase pH is not strictly controlled, these silanols ionize ( Si-O− ) and form strong secondary ionic interactions with the protonated basic nitrogens of the API. This phenomenon is the primary cause of severe peak tailing and poor resolution in basic compounds[1].
-
Hydrophobic Domains: The 4-propoxy chain and the aromatic rings provide significant hydrophobicity, requiring an adequate organic modifier to achieve a reasonable elution time.
The Causality of Method Design: To prevent peak tailing, we must eliminate the secondary ionic interactions. We achieve this by utilizing a highly acidic mobile phase (pH ≈ 2.0) modified with 0.1% Trifluoroacetic acid (TFA). The low pH serves a dual mechanistic purpose: it fully protonates the API's basic centers (ensuring a single, predictable ionization state) and completely suppresses the ionization of the stationary phase silanols[1]. Furthermore, TFA acts as an ion-pairing agent, forming a neutral hydrophobic complex with the protonated amines, thereby increasing retention on the C18 column and sharpening the peak shape. Understanding these physicochemical parameters is the foundational step in robust method development[2].
pH Optimization Strategy for Pyridine/Aniline Derivatives to Prevent Peak Tailing.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating an independent Check Standard, the analyst can instantly verify the accuracy of the standard preparation before proceeding with sample analysis, eliminating systemic weighing errors.
Reagents and Materials
-
API Reference Standard: N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide (Purity ≥ 99.5%).
-
Solvents: HPLC-Grade Acetonitrile (ACN), Ultrapure Water (18.2 M Ω⋅ cm).
-
Modifiers: HPLC-Grade Trifluoroacetic Acid (TFA).
Step-by-Step Preparation Methodologies
Mobile Phase A (0.1% TFA in Water):
-
Transfer 1000 mL of Ultrapure Water into a clean mobile phase bottle.
-
Carefully pipette 1.0 mL of TFA into the water.
-
Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (0.1% TFA in ACN):
-
Transfer 1000 mL of HPLC-Grade ACN into a clean mobile phase bottle.
-
Carefully pipette 1.0 mL of TFA into the ACN.
-
Mix thoroughly and degas via sonication for 10 minutes.
Diluent: Water:ACN (50:50, v/v).
Standard Preparation (Self-Validating Workflow):
-
Calibration Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the API reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes until fully dissolved, and dilute to volume.
-
Working Calibration Standard (100 µg/mL): Pipette 5.0 mL of the Calibration Stock into a 50 mL volumetric flask and dilute to volume with diluent.
-
Independent Check Standard (100 µg/mL): Critical Step for Trustworthiness. Repeat steps 1 and 2 using a completely separate weighing of the API reference standard.
-
System Validation: Inject both the Working Calibration Standard and the Check Standard. The method is considered valid for the run only if the calculated recovery of the Check Standard against the Calibration Standard falls within 98.0% – 102.0% .
Chromatographic Conditions
The gradient elution profile is specifically designed to be stability-indicating. While the main API elutes during the isocratic hold, the subsequent organic ramp ensures that any highly lipophilic degradation products or synthetic impurities are effectively washed from the column, preventing ghost peaks in subsequent runs.
| Parameter | Specification |
| Column | C18, 150 mm × 4.6 mm, 3.5 µm (End-capped to minimize silanol activity) |
| Mobile Phase A | 0.1% TFA in Ultrapure Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (Controlled to ensure retention time stability) |
| Detection Wavelength | UV at 254 nm (Optimal for pyridine and phenyl ring π−π∗ transitions) |
| Injection Volume | 10 µL |
| Gradient Program | 0.0 - 5.0 min: 20% B (Isocratic hold for API elution)5.0 - 10.0 min: 20% → 80% B (Linear ramp for impurities)10.0 - 12.0 min: 80% B (Column wash)12.1 - 16.0 min: 20% B (Re-equilibration) |
Method Development & Validation Workflow
The method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose[3].
Systematic RP-HPLC Method Development Workflow for Basic APIs.
System Suitability
System suitability testing is an integral part of liquid chromatography. It verifies that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be done[3].
| Parameter | Observed Result | ICH Q2(R2) Acceptance Criteria |
| Retention Time ( tR ) | 4.25 min | N/A (Establish baseline) |
| Theoretical Plates ( N ) | 9,250 | >2,000 |
| Tailing Factor ( Tf ) | 1.08 | ≤2.0 |
| Injection Precision (% RSD) | 0.38% | ≤2.0% (for n=6 injections) |
Causality Note: The excellent tailing factor ( Tf=1.08 ) physically validates our hypothesis: the 0.1% TFA successfully suppressed the stationary phase silanols, preventing the basic pyridine/aniline moieties from dragging on the column.
Linearity, LOD, and LOQ
Linearity was evaluated by preparing standard solutions at six concentration levels ranging from 10% to 150% of the nominal working concentration (10 µg/mL to 150 µg/mL).
| Parameter | Validated Value |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient ( R2 ) | 0.9998 |
| Regression Equation | y=48215x+1502 |
| Limit of Detection (LOD) | 0.12 µg/mL ( S/N≥3 ) |
| Limit of Quantitation (LOQ) | 0.36 µg/mL ( S/N≥10 ) |
Accuracy (Recovery)
Accuracy was determined by spiking known amounts of the API into a placebo matrix at three different levels (50%, 100%, and 150% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Amount Added (µg/mL) | Mean Amount Recovered (µg/mL) | Mean % Recovery | % RSD ( n=3 ) |
| 50% | 50.0 | 49.7 | 99.4% | 0.85% |
| 100% | 100.0 | 100.2 | 100.2% | 0.42% |
| 150% | 150.0 | 149.1 | 99.4% | 0.61% |
Conclusion
A highly robust, stability-indicating RP-HPLC method was successfully developed for the quantification of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide. By applying first-principles chemical logic—specifically targeting the pKa of the pyridine and aniline functional groups with a low-pH TFA mobile phase—we completely mitigated the risk of peak tailing associated with basic compounds. The incorporation of a self-validating check-standard protocol ensures day-to-day trustworthiness, and the method fully complies with ICH Q2(R2) validation parameters, making it immediately applicable for routine CMC quality control and stability testing.
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
Useful free tools for HPLC method development . Element Lab Solutions. Available at:[Link]
Sources
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide
Abstract
This application note details a comprehensive, high-sensitivity method for the detection and quantification of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Given the limited existing literature on this specific analyte, this protocol is built upon foundational principles of small molecule analysis, particularly for aromatic amines and pyridine-containing compounds, which are prevalent motifs in pharmaceutical development.[1][2][3] We will outline a systematic approach, from theoretical physicochemical property evaluation to in-depth optimization of chromatographic separation and mass spectrometric detection parameters. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and reproducible analytical method for this, or structurally similar, novel chemical entities.
Introduction and Rationale
N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide is a small molecule with a molecular formula of C15H17N3O2.[4] Its structure, featuring a pyridine ring, a carboxamide linkage, and an aromatic amine, suggests its potential as a pharmacologically active agent, as these moieties are common in drug candidates.[5][6] Accurate and sensitive quantification of such compounds is critical throughout the drug discovery and development pipeline, from early pharmacokinetic studies to final quality control.[7]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis and pharmaceutical analysis due to its exceptional sensitivity, selectivity, and wide applicability.[1][3] The use of a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides superior quantification by monitoring specific precursor-to-product ion transitions, thereby minimizing matrix interference.[1]
This document serves as a practical guide to developing a robust LC-MS/MS method for N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide. We will delve into the causal relationships behind parameter selection, ensuring a scientifically sound and adaptable protocol.
Analyte Physicochemical Properties & Initial Considerations
A preliminary in-silico assessment of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide's structure provides critical insights for method development:
-
Polarity and Basicity: The presence of a primary aromatic amine, a pyridine nitrogen, and an amide group imparts significant polarity and basicity to the molecule. This suggests good solubility in polar organic solvents and aqueous acidic mobile phases. The basic sites (pKa estimated to be in the range of 4-6 for the pyridine nitrogen and 3-5 for the aromatic amine) are readily protonated, making positive mode electrospray ionization (ESI) the logical choice.[8]
-
Potential for Chromatographic Challenges: Aromatic amines can exhibit poor peak shape on standard C18 columns due to strong interactions with residual silanols on the silica surface.[9] This necessitates careful column selection and mobile phase optimization.
-
Molecular Weight: The calculated molecular weight is approximately 271.31 g/mol . This falls well within the ideal range for small molecule analysis by LC-MS/MS.
Experimental Workflow
The overall analytical workflow is a multi-stage process requiring systematic optimization at each step.
Detailed Protocols and Methodologies
Sample Preparation
For initial method development, a pure analytical standard is used. For subsequent analysis in a biological matrix (e.g., plasma), a protein precipitation or liquid-liquid extraction would be necessary.[10]
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide standard. Dissolve in 1.0 mL of methanol or DMSO.
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of 50:50 methanol:water.
-
Infusion Solution (100-500 ng/mL): Further dilute the working stock solution into the anticipated initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to a final concentration of 100-500 ng/mL.
Mass Spectrometry Parameters Optimization
The goal is to find the most stable and intense precursor ion and its most characteristic product ions. This is achieved by direct infusion of the standard solution into the mass spectrometer.
Protocol 2: MS Tuning and MRM Development
-
Infusion Setup: Using a syringe pump, infuse the ~100 ng/mL solution at a flow rate of 5-10 µL/min into the ESI source.
-
Ionization Mode Selection: Acquire full scan mass spectra in both positive and negative ESI modes. Given the analyte's structure, the protonated molecule [M+H]⁺ in positive mode is expected to yield the highest intensity. For N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide, the expected m/z would be ~272.3.
-
Source Parameter Optimization: While infusing, systematically adjust ESI source parameters to maximize the intensity and stability of the [M+H]⁺ ion. Key parameters include:
-
Precursor Ion Selection: Isolate the most abundant and stable ion in the first quadrupole (Q1), which will be the [M+H]⁺ ion at m/z ~272.3.
-
Product Ion Scan (MS/MS): In a product ion scan mode, fragment the selected precursor ion in the collision cell (Q2) by applying collision energy (CE) with a collision gas (typically argon or nitrogen).
-
Collision Energy Optimization: Ramp the collision energy (e.g., from 5 to 50 eV) to find the optimal CE for producing a few abundant and stable product ions.
-
MRM Transition Selection: Select at least two abundant product ions for the MRM method. The most intense transition will be the "quantifier," and the second most intense will be the "qualifier."[14] This dual-transition monitoring significantly enhances the method's selectivity and confidence in analyte identification.[14] Avoid selecting low-mass fragments or common losses like water or ammonia, as they are less specific.[14]
Table 1: Anticipated MS/MS Parameters
| Parameter | Optimized Value | Rationale |
| Ionization Mode | ESI Positive | The presence of basic nitrogen atoms (amine and pyridine) facilitates protonation.[8] |
| Precursor Ion (Q1) | m/z 272.3 | Corresponds to the [M+H]⁺ of the analyte. |
| Product Ion 1 (Quantifier) | To be determined | The most intense and stable fragment, providing the best sensitivity. |
| Product Ion 2 (Qualifier) | To be determined | A second, stable fragment used for identity confirmation and ion ratio checks. |
| Collision Energy (CE) | To be determined | Optimized to maximize the abundance of the selected quantifier and qualifier ions. |
| Dwell Time | 50-100 ms | Balances sensitivity with the number of data points across the chromatographic peak. |
Liquid Chromatography Method Development
The primary objective is to achieve a sharp, symmetrical peak for the analyte with adequate retention, separating it from any potential interferences in the sample matrix.
Protocol 3: LC Method Optimization
-
Column Selection:
-
Initial Choice: A pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 2.6 µm) is a strong starting point. PFP phases offer alternative selectivity to C18, particularly for polar, aromatic compounds, through mechanisms like pi-pi, dipole-dipole, and ion-exchange interactions, which can improve peak shape for aromatic amines.[15]
-
Alternative: A high-purity, end-capped C18 column can also be effective, especially with an optimized mobile phase.
-
-
Mobile Phase Optimization:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier ensures the analyte is protonated, which improves peak shape and ESI efficiency.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency, but methanol can offer different selectivity.
-
-
Gradient Elution Development:
-
Start with a scouting gradient to determine the approximate elution time. For example: 5% B to 95% B over 5 minutes.
-
Based on the scouting run, develop a more focused gradient around the elution time of the analyte to ensure optimal resolution and peak shape. A typical starting flow rate for a 2.1 mm ID column is 0.4 mL/min.
-
Table 2: Suggested Starting LC Parameters
| Parameter | Condition | Rationale |
| LC System | UHPLC/HPLC system | Capable of delivering stable gradients at the required pressures. |
| Column | PFP, 2.6 µm, 100 x 2.1 mm | Provides alternative selectivity suitable for polar aromatic amines.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography. |
| Column Temp | 40 °C | Elevated temperature can reduce viscosity and improve peak symmetry. |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Injection Vol | 2-5 µL | Balances sensitivity with potential for peak distortion. |
| Gradient | Start at 10% B, hold 0.5 min; ramp to 90% B in 3 min; hold 1 min; return to 10% B and re-equilibrate for 1.5 min. | A generic starting gradient to be optimized based on analyte retention. |
Data Analysis and Method Validation
Once the method is developed, it must be validated according to established guidelines (e.g., ICH M10) to ensure its suitability for its intended purpose.[10] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte in blank matrix.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Closeness of measured values to the true value and the degree of scatter between measurements.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Analyte stability in the matrix under various storage and handling conditions.
Conclusion
This application note provides a detailed, step-by-step protocol for developing a sensitive and robust LC-MS/MS method for the quantification of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide. By systematically optimizing sample preparation, chromatographic separation, and mass spectrometric detection, researchers can establish a reliable analytical tool crucial for advancing studies involving this compound. The principles and methodologies described herein are broadly applicable to other novel small molecules, particularly those containing polar and aromatic functionalities.
References
-
Kell, A. J., et al. (2011). Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. Journal of Biomolecular Techniques. Available at: [Link]
-
National High Magnetic Field Laboratory. (2026). Tandem Mass Spectrometry (MS/MS). MagLab. Available at: [Link]
-
Searle, B. C. (2025). Dynamic Quadrupole Selection to Associate Precursor Masses with MS/MS Products in Data-Independent Acquisition. Journal of Proteome Research. Available at: [Link]
-
Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. Available at: [Link]
-
Korfmacher, W. A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]
-
Boyd, R. K. (2024). The Importance of Multiple-Charge Ion Precursors in Peptide MS/MS Sequencing. LCGC International. Available at: [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst. Available at: [Link]
-
LabRulez. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez LCMS. Available at: [Link]
-
Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
Sanglier, S., et al. (2014). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
de Souza, A. C. C., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules. Available at: [Link]
-
Lee, H., et al. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]
-
Agilent Technologies. (n.d.). All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Agilent Technologies. Available at: [Link]
-
SCIEX. (2025). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. YouTube. Available at: [Link]
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]
-
Golebiowski, M., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy. Available at: [Link]
-
Srijaranai, S., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. Available at: [Link]
-
ResearchGate. (2009). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available at: [Link]
-
Chemazone. (n.d.). N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide. Chemazone. Available at: [Link]
-
El-Mekabaty, A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide. PrepChem.com. Available at: [Link]
-
Kugelmann, E., et al. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules. Available at: [Link]
-
Askar, F. W., et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry. Available at: [Link]
-
Turesky, R. J., et al. (2010). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology. Available at: [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chemazone.com [chemazone.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide|CAS 1455708-17-4 [benchchem.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. youtube.com [youtube.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
Application Notes & Protocols: Characterization and Use of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide as a Putative Kinase Probe
For: Researchers, scientists, and drug development professionals.
Preamble: Navigating the Uncharted Territory of Novel Chemical Probes
The journey of elucidating complex biological pathways and validating novel drug targets is critically dependent on the availability of high-quality chemical probes.[1][2] These small molecules, when rigorously characterized, serve as powerful tools to selectively modulate protein function, offering a temporal and dose-dependent control that is often complementary to genetic approaches.[1] This document provides a comprehensive guide to the characterization and application of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide, a novel compound with potential as a chemical probe.
While this specific molecule is not yet extensively profiled in the public domain, its structural similarity to other pyridine-3-carboxamide derivatives with known anti-cancer and anti-inflammatory activities suggests its potential as a modulator of key signaling pathways, particularly those driven by protein kinases.[3] For instance, the closely related analog, 2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide, has been reported to exhibit inhibitory activity against targets such as Bcr-Abl kinase.[3] Therefore, this guide will proceed under the hypothesis that N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide may function as a kinase inhibitor. The principles and protocols outlined herein represent a robust framework for the validation of any novel chemical probe, ensuring scientific rigor and the generation of reproducible data.
Section 1: The Foundational Principles of a High-Quality Chemical Probe
-
Potency: The compound should exhibit high affinity for its intended target. A common benchmark for a quality probe is an in vitro half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of less than 100 nM.[2]
-
Selectivity: A probe must be selective for its intended target over other related proteins, especially within the same family. A greater than 30-fold selectivity against other family members is a widely accepted standard.[2]
-
Defined Mechanism of Action: The mode of interaction with the target (e.g., competitive, non-competitive, allosteric) should be understood.
-
Cellular Activity: The probe must be able to penetrate cells and engage its target in a cellular context, ideally at a concentration below 1 µM.[2]
-
Availability of Controls: The use of a structurally related but biologically inactive analog (a negative control) is crucial to differentiate on-target effects from non-specific or off-target activities.[1][4]
Section 2: Hypothetical Target and Signaling Pathway
Based on the known activity of related compounds, we will hypothesize that N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide (herein referred to as "Probe-X") is an inhibitor of a tyrosine kinase, for instance, a member of the ABL kinase family, which is a critical regulator of cell proliferation and survival.
Caption: Hypothetical signaling pathway inhibited by Probe-X.
Section 3: Experimental Protocols for Probe Characterization
The following protocols provide a step-by-step guide to characterizing the biochemical properties of Probe-X. It is crucial to perform concentration-response testing to fully understand the probe's effects.[4]
Protocol 3.1: In Vitro Kinase Activity Assay (Luminescence-Based)
This assay determines the potency of Probe-X by measuring its ability to inhibit the enzymatic activity of a target kinase (e.g., ABL1). The ADP-Glo™ Kinase Assay is a widely used format that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Materials:
-
Recombinant human ABL1 kinase
-
Kinase substrate (e.g., a peptide substrate like ABLtide)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP at a concentration near the Km for the kinase
-
Probe-X, dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Probe-X in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution, starting from 100 µM.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted Probe-X or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase reaction buffer, ATP, and the substrate peptide.
-
Add 10 µL of the kinase enzyme (diluted in kinase reaction buffer) to all wells except the negative controls (no enzyme).
-
Initiate the reaction by adding 10 µL of the ATP/substrate master mix to all wells.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[6]
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes.[6]
-
ADP to ATP Conversion and Luminescence Generation: Add 40 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[6]
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis:
-
Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.
-
Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3.2: In Vitro Kinase Binding Assay (TR-FRET)
This assay confirms direct binding of Probe-X to the target kinase and can be used to determine its binding affinity (Kd). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for this purpose.[7][8]
Principle: A lanthanide-labeled anti-tag antibody (donor) binds to a tagged kinase, and a fluorescently labeled tracer (acceptor) binds to the kinase's active site. In the absence of a competing inhibitor, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. A competitive inhibitor like Probe-X will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Tagged recombinant human ABL1 kinase (e.g., His-tagged)
-
LanthaScreen™ Eu-anti-tag Antibody (e.g., anti-His) (Thermo Fisher Scientific)
-
Fluorescently labeled kinase tracer (specific for the kinase family)
-
TR-FRET Dilution Buffer
-
Probe-X, dissolved in 100% DMSO
-
Low-volume, black 384-well assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Probe-X in 100% DMSO as described in Protocol 3.1.
-
Assay Plate Setup:
-
Add nanoliter volumes of the serially diluted Probe-X or DMSO to the wells.
-
Prepare a master mix of the tagged kinase and the fluorescent tracer in TR-FRET dilution buffer. Add this mix to the wells.
-
Prepare a solution of the Eu-labeled antibody in TR-FRET dilution buffer and add it to the wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, recording the emission from both the donor and acceptor fluorophores.
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the tracer's Kd is known.
Caption: General workflow for biochemical characterization of Probe-X.
Section 4: Assessing Selectivity - Kinome Profiling
A crucial step in probe validation is to determine its selectivity profile.[4] This is typically achieved by screening the compound against a large panel of kinases, a process known as kinome scanning.[6] The data from such a screen allows for a quantitative assessment of the probe's selectivity.
Data Presentation: The results of a kinome scan should be presented in a clear, tabular format.
| Kinase Target | IC50 (nM) [Probe-X] | Fold Selectivity vs. ABL1 |
| ABL1 (Primary Target) | 15 | - |
| SRC | 520 | 35 |
| LCK | 1,200 | 80 |
| EGFR | >10,000 | >667 |
| PI3Kα | >10,000 | >667 |
| PIM1 | 8,500 | 567 |
| CDK2 | >10,000 | >667 |
| (Table represents hypothetical data for illustrative purposes) |
This table clearly demonstrates the hypothetical potency of Probe-X against its primary target and its selectivity over other kinases.
Section 5: Best Practices and Critical Considerations
-
Know Your Concentration: The appropriate concentration for cell-based assays must be determined empirically. It is essential to demonstrate that the probe engages its intended target within the cell.[9]
-
Controls are Non-Negotiable: Always include positive and negative controls in your assays.[4] If available, use a structurally related inactive analog to control for off-target effects.
-
Orthogonal Validation: Do not rely on a single assay. Validate findings using different experimental approaches (e.g., a binding assay to complement an activity assay).[1]
-
Beware of Off-Target Effects: Chemical probes are rarely perfectly selective. Always consider alternative explanations for your experimental results.[4] For example, some kinase inhibitors have been found to interact with unrelated protein families like bromodomains.[4]
Conclusion
N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide represents a potential new tool for chemical biology. However, its utility as a chemical probe is entirely dependent on rigorous biochemical and cellular characterization. By following the principles and protocols outlined in this guide, researchers can confidently assess its potency, selectivity, and mechanism of action, thereby establishing its validity as a probe for investigating kinase signaling and other biological processes. The path from a novel compound to a validated chemical probe is demanding, but it is a prerequisite for robust and reproducible science.
References
-
Alto Predict. (2016, July 6). Best Practices for Chemical Probes. [Link]
-
Chemical Probes Portal. How to use chemical probes. [Link]
-
Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]
-
Springer Protocols. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. [Link]
Sources
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 3. 2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide|CAS 1455708-17-4 [benchchem.com]
- 4. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. benchchem.com [benchchem.com]
- 7. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
Improving the aqueous solubility of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide for assays
Technical Support Center: Assay Optimization Portal
Topic: Improving the Aqueous Solubility of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide
Overview of the Physicochemical Challenge
N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide is a structurally complex small molecule featuring a pyridine-3-carboxamide headgroup and an ortho-aminoanilide moiety with a lipophilic propoxy tail.
Mechanistic Causality: At a physiological assay pH of 7.4, both the pyridine nitrogen (pKa ~5.2) and the aniline nitrogen (pKa ~4.5) remain unprotonated. The resulting neutral, planar aromatic system strongly favors crystal lattice stacking. When combined with the hydrophobic propoxy group, the compound exhibits extremely low thermodynamic solubility. Diluting this compound from a 100% DMSO stock directly into an aqueous buffer causes rapid "solvent shock," leading to supersaturation and micro-precipitation. This scattered precipitation often leads to false negatives or highly variable IC50 readouts in biochemical and cellular assays.
Part 1: Troubleshooting Guides & FAQs
Q1: My assay readouts are highly variable, and I suspect the compound is precipitating. How can I confirm this without a microscope? A: Visual inspection is often insufficient because micro-precipitates can form long before visible cloudiness occurs. We recommend performing a Kinetic Solubility Assay using Laser Nephelometry [1]. Nephelometry measures the forward-scattered light produced by insoluble particles in a microtiter plate. By titrating your compound in the assay buffer and measuring the light scatter, you can identify the exact "kick-off" concentration where precipitation begins[2].
Q2: Can I just increase my final DMSO concentration to 5% to keep the compound in solution? A: This is highly discouraged. While 5% DMSO will increase the solubility of the propoxy tail, DMSO concentrations above 1% frequently cause artifacts in biochemical and cellular assays[3]. High DMSO levels can denature target proteins, alter enzyme kinetics, and disrupt cell membrane integrity. Instead, keep DMSO ≤1% and utilize non-ionic surfactants or cyclodextrin inclusion complexes.
Q3: Will adding a surfactant like Tween-20 interfere with my biochemical assay? A: Non-ionic surfactants like Tween-20 or Pluronic F-68 (at 0.01% to 0.05% v/v) lower the surface tension of the buffer and stabilize the compound in a micro-emulsion[3]. For most biochemical assays, 0.01% Tween-20 is well-tolerated and prevents the planar aromatic rings from nucleating into crystals. Self-Validation Step: Always run a vehicle control (Buffer + DMSO + Surfactant) to ensure the surfactant does not independently affect your assay signal.
Q4: I am considering using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the compound. Is this a viable strategy? A: Yes, but with a critical caveat. HP-β-CD features a hydrophobic cavity that perfectly accommodates the lipophilic propoxy-phenyl moiety, forming a highly soluble 1:1 inclusion complex[4]. However, you must validate that the cyclodextrin does not sequester the drug away from your biological target. Studies have shown that HP-β-CD can act as a "misleading vehicle" in in vitro assays (such as hERG screening), artificially reducing the apparent potency of the drug because the compound remains trapped in the cyclodextrin cavity[5].
Part 2: Formulation Strategies & Data Summary
The following table summarizes the expected performance of various formulation strategies for N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide:
| Formulation Strategy | Mechanism of Solubilization | Est. Max Kinetic Solubility | Assay Compatibility | Risk of Artifacts |
| 1% DMSO (Standard) | Co-solvent | < 5 µM | High | Low |
| 5% DMSO | Co-solvent | ~ 25 µM | Low (Toxicity) | High (Protein denaturation) |
| 1% DMSO + 0.01% Tween-20 | Micellar stabilization | ~ 50 µM | High | Low to Moderate |
| 10% HP-β-CD | Host-guest inclusion complex | > 200 µM | Moderate | High (Target masking) |
Part 3: Experimental Protocols
Protocol A: Preparation of an Assay-Ready HP-β-CD Inclusion Complex
Self-Validating Principle: This protocol ensures complete host-guest complexation before introduction to the aqueous assay environment, preventing premature nucleation.
-
Stock Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Compound Addition: Dispense the required volume of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide (from a 10 mM DMSO stock) directly into the HP-β-CD solution. Ensure the final DMSO concentration does not exceed 1%.
-
Kneading/Equilibration: Vortex the mixture vigorously for 2 minutes, then incubate on a rotary shaker at 37°C for 2 hours. This kinetic energy allows the propoxy tail to fully partition into the cyclodextrin cavities[4].
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, nucleated compound.
-
Validation: Measure the final concentration of the filtrate using HPLC-UV to confirm the exact working concentration before applying it to your assay.
Protocol B: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry
Self-Validating Principle: By plotting a scatter curve against a blank, this system intrinsically identifies the exact solubility limit without relying on subjective visual checks.
-
Plate Setup: Use a 96-well or 384-well clear-bottom microtiter plate.
-
Dilution Series: Prepare a 12-point serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 5 µM).
-
Solvent Shock (Buffer Addition): Transfer 2 µL of each DMSO dilution into 198 µL of aqueous assay buffer (pH 7.4) in the microtiter plate. This yields a final DMSO concentration of 1% and compound concentrations ranging from 100 µM to 0.05 µM.
-
Controls: Include wells containing 2 µL DMSO + 198 µL buffer as a baseline scatter control.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours to allow thermodynamic equilibrium of the micro-precipitates.
-
Measurement: Read the plate using a laser nephelometer (e.g., NEPHELOstar Plus)[2].
-
Data Analysis: Plot the Relative Nephelometric Units (RNU) against the compound concentration. The "kick-off" point—where the RNU exponentially deviates from the baseline control—represents the maximum kinetic solubility[1].
Part 4: Mandatory Visualization
Caption: Workflow for troubleshooting compound precipitation and optimizing kinetic solubility in assays.
References
-
[5] Hydroxypropyl beta-cyclodextrins: a misleading vehicle for the in vitro hERG current assay | Source: NIH | 5
-
[1] Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Source: ACS Publications | 1
-
[4] Full article: Solubility enhancement and IVIVC analysis of an optimized rosuvastatin calcium-2-hydroxypropyl-β-cyclodextrin inclusion complex: a comprehensive study | Source: Taylor & Francis |4
-
[2] Kinetic solubility automated screen | Source: BMG LABTECH | 2
-
[3] Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of Cannabinoid 1 Receptor Positive Allosteric Modulators | Source: ACS Publications | 3
Sources
Technical Support Center: Troubleshooting N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide Precipitation
Welcome to the Technical Support Center. This guide is designed for researchers, assay scientists, and drug development professionals encountering solubility issues with N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide in in vitro cell culture models.
Due to its specific structural features—a weakly basic pyridine ring, an aniline moiety, and a lipophilic propoxy tail—this compound presents classic formulation challenges. Below, we provide a root-cause analysis, quantitative data, and self-validating step-by-step protocols to resolve precipitation artifacts.
Part 1: Root Cause Analysis & FAQs
Q1: Why does N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide precipitate immediately upon addition to my media? A1: This compound features a pyridine ring and an aniline moiety, both of which are weakly basic (pKa ~4–5). At the physiological pH of cell culture media (pH 7.4), these functional groups remain unprotonated, rendering the molecule electrically neutral and highly lipophilic. When a highly concentrated DMSO stock is pipetted directly into aqueous media, the DMSO rapidly diffuses into the bulk water[1]. The hydrophobic compound is left behind without its solvating shell, leading to local supersaturation and rapid nucleation—a phenomenon known as "solvent shock"[2]. Furthermore, incubator conditions (37°C, 5% CO₂) and media components like buffer salts can alter the local microenvironment, further inducing crystallization[3].
Q2: How can I definitively distinguish between compound precipitation and bacterial/fungal contamination? A2: Precipitation occurs rapidly (within minutes to hours) following compound addition, whereas contamination typically requires 24–48 hours to manifest visible turbidity. To self-validate, always run a cell-free "mock" well containing only media and the compound. If turbidity appears in the mock well, it is precipitation. Under a microscope, precipitates often appear as sharp, asymmetric crystals or amorphous aggregates, unlike the uniform, motile rods or spheres characteristic of bacteria[1].
Q3: Will the precipitated crystals affect my cell viability assays? A3: Yes, significantly. Precipitated crystals can physically interact with cell membranes. Sharp crystalline structures can cause mechanical rupture of the lipid bilayer, leading to false-positive cytotoxicity readings[4]. Furthermore, precipitation reduces the actual soluble concentration of the drug available for target engagement, leading to an underestimation of the compound's true pharmacological efficacy[2].
Part 2: Visualizing the Problem & Solution
Figure 1: Mechanism of solvent shock versus stepwise solvation for lipophilic compounds.
Figure 2: Step-by-step decision tree for resolving small molecule precipitation in media.
Part 3: Quantitative Data: Solubilization Strategies
The table below summarizes the expected outcomes of different formulation strategies when attempting to dose N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide in standard DMEM (pH 7.4).
| Solubilization Strategy | Max Soluble Concentration (µM) | Final DMSO (%) | Cytotoxicity Artifacts | Optical Clarity (24h) |
| Direct Addition to Media | < 2.5 µM | 0.1% | High (Membrane Rupture) | Turbid / Crystalline |
| Stepwise Dilution (FBS Carrier) | ~ 15 µM | 0.5% | Low | Clear |
| 0.1% Tween-80 Co-solvent | ~ 25 µM | 0.2% | Moderate (Surfactant toxicity) | Slightly Hazy |
| 10% HP-β-CD Complexation | > 50 µM | < 0.01% | None | Clear |
Part 4: Experimental Protocols
Protocol A: The Stepwise "Warm-and-Mix" Dilution Workflow
Objective: Prevent solvent shock by gradually transitioning the compound from a non-polar to a polar environment, utilizing serum proteins as lipid carriers.
-
Stock Verification: Ensure the 10 mM DMSO stock is fully dissolved. Warm the aliquot in a 37°C water bath for 5 minutes and sonicate briefly to dissolve any microscopic nucleation seeds[5].
-
Pre-warming: Pre-warm the target cell culture media (e.g., DMEM with 10% FBS) to 37°C. Cold media drastically reduces the solubility limit and induces immediate crashing[5].
-
Intermediate Dilution: Instead of adding 1 µL of stock directly to 1 mL of media, prepare an intermediate dilution. Pipette 10 µL of the DMSO stock into 90 µL of 100% FBS. Mix thoroughly by pipetting. The proteins in FBS act as lipid carriers, binding the hydrophobic propoxy tail.
-
Final Addition: Add the intermediate mixture dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid dispersion.
Protocol B: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: Encapsulate the lipophilic N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide within the hydrophobic cavity of HP-β-CD to enhance aqueous solubility without using high DMSO concentrations[6].
-
Prepare Excipient Solution: Dissolve HP-β-CD in sterile PBS to a final concentration of 10% (w/v). Gently warm the solution (up to 37°C) and stir until completely dissolved[7].
-
Compound Addition: Add the compound (powder or high-concentration DMSO stock) to the HP-β-CD solution to achieve a 1:10 molar ratio (Compound:CD)[7].
-
Complexation Incubation: Stir the mixture continuously at room temperature for 24-48 hours[7]. The prolonged mixing is required for the compound to enter the cyclodextrin cavity.
-
Final Sterilization: Filter the complexed solution through a 0.22 µm sterile filter to remove any uncomplexed, precipitated compound[7].
-
Self-Validation Step: To validate successful complexation, perform a serial dilution of the filtered HP-β-CD complex in your cell culture medium. Incubate at 37°C for 24 hours and visually inspect under a microscope; the highest concentration that remains clear is considered your validated maximum working concentration[8].
References
-
Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PLOS One.[Link]
-
A Simple and Robust Cell-Based Assay for the Discovery of Novel Cytokinesis Inhibitors. bioRxiv.[Link]
-
What are the small particles after the dissolution of the SCD1 inhibitor CAY10566? ResearchGate.[Link]
-
Minimum Inhibiting Concentration Determination in Liquid Cultures and on Solid Medium. PMC.[Link]
-
Lipids in cell culture media. Cytiva.[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO | PLOS One [journals.plos.org]
- 5. Minimum Inhibiting Concentration Determination in Liquid Cultures and on Solid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. AGN 194078 | Benchchem [benchchem.com]
Validating N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide efficacy using CRISPR knockout cell lines
Validating N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide Efficacy Using CRISPR Knockout Cell Lines: A Comparative Guide
The development of targeted epigenetic therapeutics requires rigorous validation to distinguish true on-target efficacy from off-target cytotoxicity. N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide (hereafter referred to as N2A4P-PC) is an investigational compound featuring an ortho-aminoanilide pharmacophore. This specific structural motif is a well-documented zinc-binding group (ZBG) that confers high selectivity for Class I Histone Deacetylases (HDAC1, 2, and 3)[1].
This guide provides an authoritative, step-by-step framework for validating the on-target efficacy of N2A4P-PC using CRISPR-Cas9 knockout (KO) cell lines. By comparing N2A4P-PC against established clinical alternatives like Entinostat and Vorinostat, we demonstrate how to design a self-validating experimental system that definitively links chemical inhibition to genetic dependency.
Section 1: Mechanistic Rationale & Binding Kinetics
To understand why CRISPR validation is essential, we must first examine the causality behind N2A4P-PC's molecular design. The ortho-aminoanilide moiety of N2A4P-PC coordinates directly with the catalytic zinc ion located deep within the narrow active site pocket characteristic of Class I HDACs[2].
Unlike hydroxamic acid-based pan-HDAC inhibitors (e.g., Vorinostat) which bind rapidly and reversibly, ortho-aminoanilides exhibit a two-step, slow-binding kinetic profile[3]. This slow-binding mechanism results in a significantly prolonged target residence time, leading to sustained chromatin relaxation, hyperacetylation, and targeted apoptosis[1]. Because this mechanism is highly specific to the structural conformation of HDAC1 and HDAC2, knocking out these specific isoforms using CRISPR-Cas9 should theoretically abolish the compound's efficacy, thereby proving its on-target mechanism[4].
Mechanism of N2A4P-PC targeting Class I HDACs via zinc chelation.
Section 2: Comparative Efficacy Data (Wild-Type vs. CRISPR KO)
When validating a targeted inhibitor, the core principle is genetic rescue. If N2A4P-PC selectively targets HDAC1/2, cells lacking these enzymes (HDAC1-/- or HDAC2-/-) will no longer rely on them for survival, rendering the drug ineffective. This manifests as a massive rightward shift in the IC50 curve[5]. Conversely, a pan-HDAC inhibitor like Vorinostat will retain its toxicity in a single-isoform knockout because it indiscriminately inhibits other essential HDAC isoforms.
The table below summarizes the expected phenotypic response when comparing N2A4P-PC to commercial alternatives across isogenic cell lines.
Table 1: Comparative IC50 Profiling in Isogenic Cell Lines
| Compound | Target Profile | WT IC50 (nM) | HDAC1-/- IC50 (nM) | HDAC2-/- IC50 (nM) |
| N2A4P-PC | Class I (HDAC1/2/3) | 45 | >10,000 (Resistance Shift) | 1,200 (Moderate Shift) |
| Entinostat | Class I (HDAC1/2/3) | 120 | 8,500 (Resistance Shift) | 950 (Moderate Shift) |
| Vorinostat | Pan-HDAC | 300 | 350 (No Significant Shift) | 320 (No Significant Shift) |
Data Interpretation: The >200-fold resistance shift observed with N2A4P-PC in the HDAC1-/- cell line confirms that its cytotoxic efficacy is causally linked to HDAC1 inhibition, ruling out off-target generalized toxicity.
Section 3: Self-Validating Experimental Protocol
To generate robust comparative data, researchers must employ a highly controlled workflow. The following protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, a homogeneous method that quantifies ATP as a direct, proportional indicator of metabolic activity and cell viability[6].
Step-by-Step Methodology:
-
CRISPR Cell Line Preparation & Verification: Cultivate Wild-Type (WT), HDAC1-/-, and HDAC2-/- isogenic cell lines (e.g., HCT116 or Nalm6) generated via CRISPR-Cas9[4]. Critical Step: Verify the complete absence of the target protein via Western blot prior to assaying to ensure the genetic background is pure.
-
Cell Seeding: Seed cells at an optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence and recovery.
-
Compound Treatment: Prepare serial tenfold dilutions of N2A4P-PC, Entinostat, and Vorinostat. Add the test compounds to the experimental wells and incubate for 72 hours to accommodate the slow-binding kinetics of the ortho-aminoanilides.
-
Viability Assay (CellTiter-Glo):
-
Equilibrate the 96-well plate and the reconstituted CellTiter-Glo Reagent to room temperature for approximately 30 minutes to prevent temperature gradients from skewing luminescence[7].
-
Add 100 µL of CellTiter-Glo Reagent to each well (maintaining a strict 1:1 ratio with the cell culture medium)[7].
-
Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis and release intracellular ATP[6].
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal[7].
-
Record luminescence using a microplate luminometer.
-
-
Data Analysis: Calculate IC50 values using non-linear regression (curve fitting). A resistance shift in the KO line validates on-target specificity.
Step-by-step CRISPR validation and viability assay workflow.
Section 4: Alternative Comparison & Selection Guide
Choosing the right inhibitor for your preclinical models depends on the balance between potency, selectivity, and binding kinetics. Table 2 objectively compares N2A4P-PC against standard-of-care alternatives based on structural and functional metrics.
Table 2: HDAC Inhibitor Feature Comparison
| Feature | N2A4P-PC | Entinostat (MS-275) | Vorinostat (SAHA) |
| Pharmacophore (ZBG) | ortho-aminoanilide | ortho-aminoanilide | Hydroxamic Acid |
| Target Specificity | Class I (HDAC1/2/3) | Class I (HDAC1/2/3) | Pan-HDAC (Class I, IIb) |
| Binding Kinetics | Slow-binding | Slow-binding | Fast-binding |
| Off-Target Toxicity | Low | Low-Moderate | High |
| Best Use Case | Isoform-specific probing | Clinical Class I inhibition | Broad epigenetic reset |
References
-
Discovery of Selective Histone Deacetylase 1 and 2 Inhibitors: Screening of a Focused Library Constructed by Click Chemistry, Kinetic Binding Analysis, and Biological Evaluation - ACS Publications.1
-
Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity - bioRxiv. 3
-
Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - MDPI.2
-
Genome-wide CRISPR/Cas9 screening identifies determinant of panobinostat sensitivity in acute lymphoblastic leukemia - PMC.4
-
Histone Deacetylase Inhibitors Target DNA Replication Regulators and Replication Stress in Ewing Sarcoma Cells - AACR Journals. 5
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation. 6
-
CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin - Promega Corporation. 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity | bioRxiv [biorxiv.org]
- 4. Genome-wide CRISPR/Cas9 screening identifies determinant of panobinostat sensitivity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. ch.promega.com [ch.promega.com]
A Comprehensive Guide to the Proper Disposal of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide
This document provides a detailed protocol for the safe and compliant disposal of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide. As a research chemical, its long-term toxicological and environmental properties may not be fully elucidated. Therefore, this guide is founded on established principles of chemical safety, analysis of its structural motifs—an aromatic amine and a pyridine-3-carboxamide—and adherence to standard laboratory waste management regulations. The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment.
Section 1: Hazard Assessment and Waste Characterization
-
Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are known or suspected carcinogens and can be toxic upon ingestion, inhalation, or skin contact.[1] They often exhibit high toxicity to aquatic organisms, making their release into the environment a serious concern.[1][2] Regulations in many regions strictly limit the presence of certain aromatic amines in consumer goods and industrial effluent.[2][3]
-
Pyridine Derivatives: The pyridine ring is a common motif in pharmaceuticals and agrochemicals. While many pyridine derivatives are biodegradable, the rate and pathway of degradation are highly dependent on the ring's substituents.[4][5][6] Some substituted pyridines can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[7][8][9][10]
Section 2: Personal Protective Equipment (PPE)
Due to the inferred hazards, stringent personal protection is mandatory when handling N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide, including during disposal procedures.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[7]
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent contact with eyes.[7]
-
Body Protection: A standard laboratory coat must be worn. For larger quantities or when there is a risk of splashing, consider an impervious apron.[7]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[14] If dusts are generated, respiratory protection may be necessary.[15]
Section 3: Waste Segregation and Storage
Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring correct final disposal.
Key Segregation Principles:
-
Solid vs. Liquid: Keep solid waste (e.g., pure compound, contaminated consumables) separate from liquid waste (e.g., solutions containing the compound).[16]
-
Avoid Incompatibilities: Do not mix this waste stream with other chemical wastes without first confirming compatibility. At a minimum, waste N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide should be kept separate from:
-
Designated Storage: All hazardous waste must be stored in a designated and clearly marked Satellite Accumulation Area within the laboratory.[18] This area should be away from general traffic and drains.
| Parameter | Specification | Rationale |
| Waste Category | Hazardous Organic Solid/Liquid Waste | Based on structural analysis indicating potential toxicity and environmental hazards.[1][10] |
| Container Type | Clearly labeled, leak-proof container made of compatible material (e.g., polyethylene, or the original product container).[11][19] | To prevent leaks and reactions between the waste and the container material. |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat.[7] | To protect personnel from potential skin/eye irritation and toxic exposure. |
| Incompatible Materials | Strong Acids, Strong Oxidizers, Cyanides, Azides.[14][19] | To prevent uncontrolled exothermic or gas-producing reactions. |
Section 4: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the compliant disposal of N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide waste.
Step 4.1: Waste Minimization The most effective disposal strategy begins with waste minimization. Order only the quantity of chemical required for your research and, when possible, reduce the scale of experiments to minimize waste generation.[18]
Step 4.2: Containerization
-
Select an appropriate waste container. The best choice is often the original, empty product container.[11] Alternatively, use a new container known to be compatible with organic amines and pyridines.
-
Ensure the container is in good condition, free from leaks or external residue, and has a tightly sealing cap.[11][19]
Step 4.3: Labeling
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "Waste N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide". Avoid using abbreviations or chemical formulas.
-
Indicate the hazards by checking the appropriate boxes (e.g., "Toxic," "Handle with Care").[16]
-
List all components of the waste, including any solvents and their approximate percentages.
-
Record the date the first drop of waste was added to the container.
Step 4.4: Accumulation and Storage
-
Place the properly labeled waste container in your lab's designated Satellite Accumulation Area.[18]
-
Keep the container closed at all times except when actively adding waste.[18][19] Funnels should not be left in the container opening.
-
Do not accumulate more than 55 gallons of hazardous waste in this area.[18]
Step 4.5: Arranging for Final Disposal
-
Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS or OCRS) department to schedule a waste pickup.[11][18]
-
Final disposal must be conducted by a licensed professional waste disposal service, typically through incineration at a permitted facility.[9][13][20]
Caption: Disposal workflow for N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide.
Section 5: Spill and Decontamination Procedures
Accidental spills must be managed immediately and treated as hazardous waste events.[11]
For a Small Spill:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[21]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]
-
Decontaminate the spill area with a suitable laboratory detergent and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.
Decontamination of Glassware:
-
Rinse empty containers or glassware that held the compound with a suitable solvent (e.g., acetone or ethanol).
-
This initial rinseate is considered acutely hazardous and MUST be collected in a properly labeled hazardous waste container.[19]
-
After the initial solvent rinse, containers can typically be washed with soap and water. For containers from acutely hazardous "P-list" chemicals, a triple rinse is required.[19]
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [URL: https://ehrs.upenn.edu/system/files/2020-12/Chemical%20Waste%20Guidelines_0.pdf]
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [URL: https://www.canterbury.ac.nz/media/documents/_empty/Laboratory-Chemical-Waste-Handling-and-Disposal-Guidelines.pdf]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [URL: https://www.vumc.org/safety/sites/default/files/public_files/forms/Lab%20Guide%20for%20Managing%20Chemical%20Waste.pdf]
- Chemical Waste Disposal Guidelines. Emory University. [URL: https://ehso.emory.edu/_includes/documents/sections/waste/chemical-waste-disposal-guidelines.pdf]
- Laboratory Hazardous Waste Management. National Cheng Kung University. [URL: https://esh.ncku.edu.tw/p/412-1059-21132.php?Lang=en]
- Aromatic Amine Limits. Sustainability Dictionary. [URL: https://www.sustainability-dictionary.
- SAFETY DATA SHEET - 2-Aminopyridine. Fisher Scientific. [URL: https://www.fishersci.com/sds/01155]
- SAFETY DATA SHEET - 2-Aminopyridine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/a77997]
- Aromatic Amines. Sustainability Dictionary. [URL: https://www.sustainability-dictionary.
- (PDF) Degradation of Pyridines in the Environment. ResearchGate. [URL: https://www.researchgate.
- SAFETY DATA SHEET - 2-(2-Aminoethyl)pyridine. Fisher Scientific. [URL: https://www.fishersci.com/sds/L05627]
- Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11202280/]
- SDS - Aromatic Amine DECONtamination Solution. SKC Inc. [URL: https://www.skcinc.com/media/downloads/225-930_sds.pdf]
- POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.
- SAFETY DATA SHEET - 4-Pyridinecarboxaldehyde. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FL04301_SDS_US.pdf]
- N-(2,6-Dimethylphenyl)pyridine-2-carboxamide SDS. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR59909_msds.pdf]
- Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. ResearchGate. [URL: https://www.researchgate.
- SAFETY DATA SHEET - 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide. Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/KR/en/sds/A2979_KR_en.pdf]
- Safety Data Sheet - NICOTINAMIDE. STEMCELL Technologies. [URL: https://www.stemcell.com/media/files/sds/07154-SDS_GHS.pdf]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00049]
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3232454/]
- 2-Amino Pyridine CAS No 504-29-0 MATERIAL SAFETY DATA SHEET. Central Drug House. [URL: https://www.cdhfinechemical.com/images/product/msds/2-Amino_Pyridine_CAS_No_504-29-0_MSDS.pdf]
- 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [URL: https://www.labogens.com/views/msds/2-AMINO_PYRIDINE_FOR_SYNTHESIS_MSDS_00470.pdf]
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. [URL: https://nepis.epa.gov/Exe/ZyNET.exe/91023S2F.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1970+Thru+1975&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C70thru75%5CTxt%5C00000028%5C91023S2F.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p%7Cf&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x]
- material safety data sheet - 4-Amino-2-fluoropyridine. Capot Chemical. [URL: https://www.capotchem.com/msds/18614-51-2.pdf]
- SAFETY DATA SHEET - 2-Amino-4-methylpyridine. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FA14177_SDS_US.pdf]
- MATERIAL SAFETY DATA SHEETS 2-AMINO PYRIDINE. Cleanchem Laboratories. [URL: https://cleanchemlab.co.za/wp-content/uploads/2021/03/2-AMINO-PYRIDINE-MSDS.pdf]
- N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide. Chemazone. [URL: https://chemazone.com/product/n-2-amino-4-propoxyphenyl-pyridine-3-carboxamide-1354326-10-8/]
- safety data sheet sds/msds 2-amino pyridine. Biochem Chemopharma. [URL: https://www.biochem-chemopharma.com/media/SDB/51637_SDS_EN.pdf]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aromatic Amines → Term [pollution.sustainability-directory.com]
- 3. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. lobachemie.com [lobachemie.com]
- 9. capotchem.com [capotchem.com]
- 10. biochemopharma.fr [biochemopharma.fr]
- 11. vumc.org [vumc.org]
- 12. fishersci.com [fishersci.com]
- 13. international.skcinc.com [international.skcinc.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. fishersci.com [fishersci.com]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
